4-Cyclopropyl-2-methylaniline
Overview
Description
4-Cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H13N It is characterized by the presence of a cyclopropyl group and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylaniline can be achieved through several methods. One common approach involves the cyclopropanation of aniline derivatives followed by methylation. For instance, the cyclopropanation of 2-methylaniline can be carried out using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitro compounds followed by cyclopropanation and methylation. This approach allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives .
Scientific Research Applications
4-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-methylphenol
- 4-Cyclopropyl-2-methylbenzoic acid
- 4-Cyclopropyl-2-methylbenzaldehyde
Uniqueness
Compared to similar compounds, 4-Cyclopropyl-2-methylaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-cyclopropyl-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKXYJNQSIDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202161-11-2 | |
Record name | 4-cyclopropyl-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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